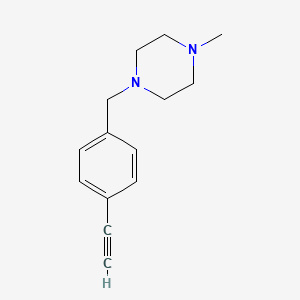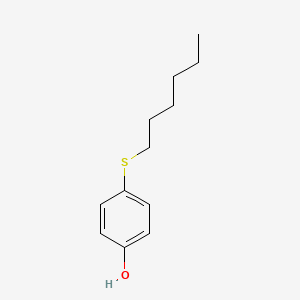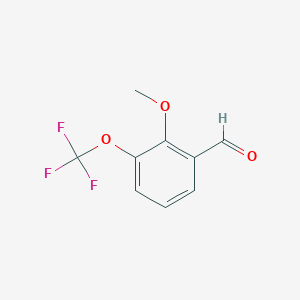
2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a dimethylbenzylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine typically involves the introduction of fluorine atoms into a benzylamine structure. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced to the benzene ring. The reaction conditions often include the use of a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the benzylamine moiety.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-fluorinated or modified benzylamine derivatives.
Substitution: Formation of substituted benzylamine compounds with various functional groups.
科学的研究の応用
2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxyl group and dimethylbenzylamine moiety contribute to its overall reactivity and interaction with biological molecules. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
類似化合物との比較
2,4-Difluoro-6-hydroxybenzylamine: Lacks the dimethyl group, resulting in different chemical properties and reactivity.
2,4-Difluoro-N,N-dimethylbenzylamine: Lacks the hydroxyl group, affecting its interaction with biological targets.
2,4-Difluorobenzylamine: Lacks both the hydroxyl and dimethyl groups, leading to distinct chemical behavior.
Uniqueness: 2,4-Difluoro-6-hydro-N,N-dimethylbenzylamine is unique due to the combination of fluorine atoms, a hydroxyl group, and a dimethylbenzylamine moiety. This combination imparts specific chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry.
特性
IUPAC Name |
2-[(dimethylamino)methyl]-3,5-difluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12(2)5-7-8(11)3-6(10)4-9(7)13/h3-4,13H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIZVCTWWGCRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![9-((2-Hydroxyethyl)(methyl)amino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B6326348.png)






